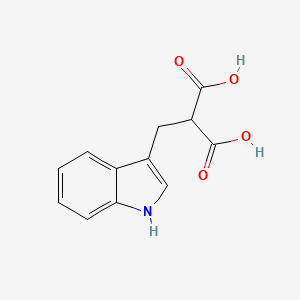![molecular formula C12H11BrF2 B14172268 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene CAS No. 922166-21-0](/img/structure/B14172268.png)
1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, two fluorine atoms, and a cyclopent-3-en-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene typically involves the following steps:
Fluorination: The fluorine atoms can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Cyclopent-3-en-1-ylmethyl Group Addition: The cyclopent-3-en-1-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using cyclopent-3-en-1-ylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of phenols, ethers, or amines.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and fluorine atoms can participate in various chemical transformations, influencing the reactivity and stability of the compound. The cyclopent-3-en-1-ylmethyl group may also contribute to the compound’s overall chemical behavior by providing steric and electronic effects.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-4-fluorobenzene
- 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3-fluorobenzene
- 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-difluorobenzene
Comparison: 1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene is unique due to the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring
Propriétés
Numéro CAS |
922166-21-0 |
|---|---|
Formule moléculaire |
C12H11BrF2 |
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
1-bromo-2-(cyclopent-3-en-1-ylmethyl)-3,4-difluorobenzene |
InChI |
InChI=1S/C12H11BrF2/c13-10-5-6-11(14)12(15)9(10)7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2 |
Clé InChI |
HNFVWNIWPIQQSA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1CC2=C(C=CC(=C2F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


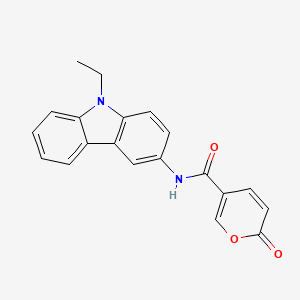
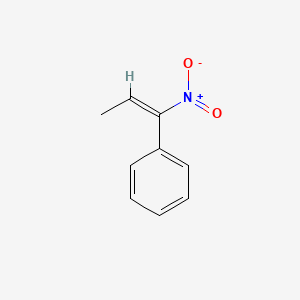
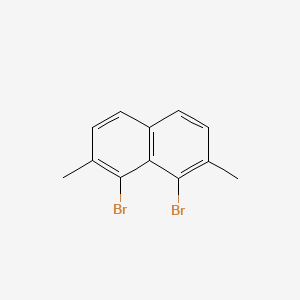
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
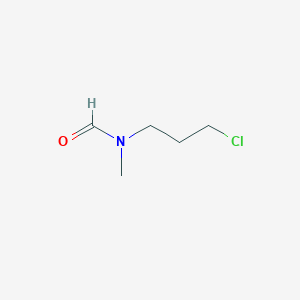
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)


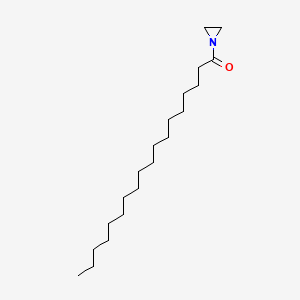
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)
